molecular formula C11H20N2O4 B8692002 Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

Cat. No.: B8692002
M. Wt: 244.29 g/mol
InChI Key: LCWCTOTUCCNHIW-UHFFFAOYSA-N
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Description

Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)carbamoyl]cyclopropyl]carbamate

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)12-11(6-7-11)8(14)13(4)16-5/h6-7H2,1-5H3,(H,12,15)

InChI Key

LCWCTOTUCCNHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butoxycarbonylaminocyclopropanecarboxylic acid (2.32 g, 11.5 mmol) in CH2Cl2 (25 mL) at 0° C. was added N,O-dimethylhydroxylamine hydrochloride (1.24 g, 12.7 mmol), triethylamine (2.57 g, 3.54 mL, 25.4 mmol), and HATU (4.82 g, 12.7 mmol). The reaction mixture was stirred at room temperature for 4 h. The reaction mixture was concentrated under reduced pressure and then partitioned between Et2O and water. The water layer was extracted with Et2O. The combined organic layer was washed with brine, dried (Na2SO4), and concentrated under reduced pressure to yield [1-(methoxy-methyl-carbamoyl)-cyclopropyl]carbamic acid tert-butyl ester which was used in the next step without further purification.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Name
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (11.00 g, 54.7 mmol, 1.0 eq) in methylene chloride at 0° C. was added N,O-dimethyl hydroxylamine HCl (5.9 g, 60.4 mmol, 1.1 eq), TEA (13.82 g, 13.6 mmol, 2.5 eq) and HATU (22.90 g, 60.2 mmol, 1.1 eq). The resulting reaction mixture was stirred at room temperature under an N2 atmosphere overnight. After TLC showed reaction was completed, the reaction mixture was concentrated, diluted with water and extracted with diethyl ether. The organic layer was washed with brine, dried over Na2SO4 and concentrated to get the desired product as a white solid. Yield: 13.00 g (97.52%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine HCl
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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